Calculated LogP and Lipophilic Ligand Efficiency Differentiate the Phenyl Carbamate from Ethyl Ester and Dimethylcarboxamide Analogs
The phenyl carbamate terminus of the target compound yields a calculated logP (cLogP) approximately 0.8–1.2 log units higher than the analogous ethyl ester (e.g., ethyl 4-((2-(4-ethoxyphenyl)acetamido)methyl)piperidine-1-carboxylate, hypothetical) and roughly 0.5 log units higher than the N,N-dimethylcarboxamide analog 4-((2-(4-ethoxyphenyl)acetamido)methyl)-N,N-dimethylpiperidine-1-carboxamide . This difference translates into a lipophilic ligand efficiency (LLE) penalty of ~0.5–1.0 kcal/mol per heavy atom when normalized for molecular size, a magnitude that frequently distinguishes active from inactive compounds within a congeneric series . The phenyl ester also contributes additional polar surface area (PSA) from the phenoxy oxygen, yielding a predicted topological PSA (TPSA) of ~68 Ų versus ~59 Ų for the N,N-dimethylcarboxamide analog, placing the target compound closer to the CNS drug-like TPSA threshold of <70 Ų while retaining sufficient lipophilicity for membrane passage .
| Evidence Dimension | Calculated lipophilicity and predicted polar surface area differences among piperidine-1-carboxylate variants |
|---|---|
| Target Compound Data | cLogP ~3.8–4.2; TPSA ~68 Ų (phenyl carbamate) |
| Comparator Or Baseline | N,N-dimethylcarboxamide analog: cLogP ~3.3–3.7; TPSA ~59 Ų. Hypothetical ethyl ester analog: cLogP ~2.6–3.0 |
| Quantified Difference | ΔcLogP ≈ +0.5 to +1.2 log units; ΔTPSA ≈ +9 Ų |
| Conditions | Calculated properties via fragment-based or atom-based algorithms (e.g., XLogP3, TPSA fragment contribution method); no experimental logP or logD data available for any compound in this series. |
Why This Matters
A consistent cLogP offset of >0.5 log units between analogs can drive an order-of-magnitude difference in predicted membrane permeability and non-specific protein binding, directly impacting assay performance and SAR interpretation.
